TNBT Diformazan
Overview
Description
TNBT Diformazan, also known as 1,1’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-3,5-di (p-nitrophenyl)diformazan, is a formazan dye . It has a CAS Number of 19333-63-2 and a molecular weight of 838.75 . It appears as a red to dark blue to black powder or crystal .
Molecular Structure Analysis
The IUPAC name of TNBT Diformazan is (E,E,E,E)-1,1’- (3,3’-dimethoxy- [1,1’-biphenyl]-4,4’-diyl)bis (3,5-bis (4-nitrophenyl)formazan) . The InChI code is 1S/C40H30N12O10/c1-61-37-23-27 (7-21-35 (37)43-47-39 (25-3-13-31 (14-4-25)49 (53)54)45-41-29-9-17-33 (18-10-29)51 (57)58)28-8-22-36 (38 (24-28)62-2)44-48-40 (26-5-15-32 (16-6-26)50 (55)56)46-42-30-11-19-34 (20-12-30)52 (59)60/h3-24,41-42H,1-2H3/b45-39+,46-40+,47-43+,48-44+ .Physical And Chemical Properties Analysis
TNBT Diformazan has a boiling point of 980.9±75.0 °C (Predicted) and a density of 1.46±0.1 g/cm3 (Predicted) . It has a maximum absorption wavelength of 513.0 to 517.0 nm (DMF) .Scientific Research Applications
Cellular Ultrastructure and Enzyme Activity
TNBT Diformazan is used to study cellular structures and enzyme activities. For example, it was observed that the reduction product of TNBT, tetranitro-blue diformazan (TNBF), predominantly associates with the plasma membrane in Lactobacillus casei (Brown, Edwards, & Vandemark, 1968).
Detection of Superoxide Anion in Cells
TNBT is used in the detection of superoxide anion (O2-) in cells like polymorphonuclear leukocytes (PMNs). The reaction of TNBT with O2- is examined through histochemical and ultracytochemical methods (Ueda, Ishikawa, & Takekoshi, 1999).
Study of Bacterial L-Forms
Diformazan TNBT has been used to study the dehydrogenase activity in bacterial L-forms, revealing its deposition on the cytoplasmic membrane and intracellular membranes (Kats, Konstantinova, & Kharat'ian, 1976).
Research on S-Nitrosylated Proteins
TNBT has been instrumental in research on S-nitrosylated proteins in biological tissues. It is used in conjunction with NADPH diaphorase for detecting nitric oxide synthase (NOS) and related compounds in tissue samples (Seckler, Shen, Lewis, Abdulameer, Zaman, Palmer, Bates, Jenkins, & Lewis, 2020).
Enzyme Histo- and Cyto- Chemistry
TNBT is valuable in oxidative enzyme histo- and cyto- chemistry, where it demonstrates the succinic dehydrogenase system in tissue samples. It produces a brownish-black precipitate which is helpful in the effective demonstration of enzymatic systems (Rosa & Tsou, 1961).
Superoxide Anion Radical Concentration Measurement
TNBT's reduction reaction with superoxide provides a method to quantify superoxide anion radical concentrations, offering insights into fundamental biological processes (Liu, Fu, Zhan, & Lucia, 2009).
Safety And Hazards
TNBT Diformazan is classified as a flammable solid (Category 2) according to GHS Classification . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[[(Z)-N-(4-nitroanilino)-C-(4-nitrophenyl)carbonimidoyl]diazenyl]phenyl]phenyl]imino-4-nitro-N'-(4-nitroanilino)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N12O10/c1-61-37-23-27(7-21-35(37)43-47-39(25-3-13-31(14-4-25)49(53)54)45-41-29-9-17-33(18-10-29)51(57)58)28-8-22-36(38(24-28)62-2)44-48-40(26-5-15-32(16-6-26)50(55)56)46-42-30-11-19-34(20-12-30)52(59)60/h3-24,41-42H,1-2H3/b45-39-,46-40-,47-43?,48-44? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSRZQMARNUEW-DBPDIXJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N\NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-])OC)N=N/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=C(C=C6)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N12O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659858 | |
Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
838.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TNBT Diformazan | |
CAS RN |
19333-63-2 | |
Record name | (E,E)-1,1'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis({(Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (NE,Z)-N-({3,3'-dimethoxy-4'-[(E)-{[(1Z)-(4-nitrophenyl)[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-4-nitro-N'-[(4-nitrophenyl)amino]benzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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